molecular formula C13H15Br2NO3 B12496384 Propan-2-yl 4-[(2,5-dibromophenyl)amino]-4-oxobutanoate

Propan-2-yl 4-[(2,5-dibromophenyl)amino]-4-oxobutanoate

Cat. No.: B12496384
M. Wt: 393.07 g/mol
InChI Key: XWYUTVAJHMVLGJ-UHFFFAOYSA-N
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Description

ISOPROPYL 3-[(2,5-DIBROMOPHENYL)CARBAMOYL]PROPANOATE is a synthetic organic compound that belongs to the class of esters It is characterized by the presence of an isopropyl group, a dibromophenyl group, and a carbamoyl propanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ISOPROPYL 3-[(2,5-DIBROMOPHENYL)CARBAMOYL]PROPANOATE typically involves the esterification of 3-[(2,5-dibromophenyl)carbamoyl]propanoic acid with isopropanol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of ISOPROPYL 3-[(2,5-DIBROMOPHENYL)CARBAMOYL]PROPANOATE may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

ISOPROPYL 3-[(2,5-DIBROMOPHENYL)CARBAMOYL]PROPANOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The dibromo groups can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or neutral conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in various substituted derivatives with different functional groups.

Scientific Research Applications

ISOPROPYL 3-[(2,5-DIBROMOPHENYL)CARBAMOYL]PROPANOATE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ISOPROPYL 3-[(2,5-DIBROMOPHENYL)CARBAMOYL]PROPANOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The dibromophenyl group can form strong interactions with active sites, leading to inhibition or modulation of enzyme activity. The ester group can also participate in hydrolysis reactions, releasing active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

  • ISOPROPYL 3-[(2,4-DIBROMOPHENYL)CARBAMOYL]PROPANOATE
  • ISOPROPYL 3-[(2,6-DIBROMOPHENYL)CARBAMOYL]PROPANOATE
  • ISOPROPYL 3-[(3,5-DIBROMOPHENYL)CARBAMOYL]PROPANOATE

Uniqueness

ISOPROPYL 3-[(2,5-DIBROMOPHENYL)CARBAMOYL]PROPANOATE is unique due to the specific positioning of the dibromo groups on the phenyl ring, which can influence its reactivity and interaction with biological targets. This positional specificity can result in different biological activities and chemical properties compared to its isomers.

Properties

Molecular Formula

C13H15Br2NO3

Molecular Weight

393.07 g/mol

IUPAC Name

propan-2-yl 4-(2,5-dibromoanilino)-4-oxobutanoate

InChI

InChI=1S/C13H15Br2NO3/c1-8(2)19-13(18)6-5-12(17)16-11-7-9(14)3-4-10(11)15/h3-4,7-8H,5-6H2,1-2H3,(H,16,17)

InChI Key

XWYUTVAJHMVLGJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)CCC(=O)NC1=C(C=CC(=C1)Br)Br

Origin of Product

United States

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